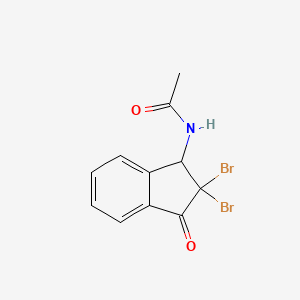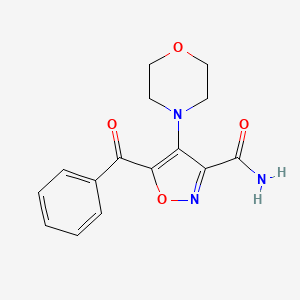![molecular formula C10H15NO4 B12598441 [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol CAS No. 910821-61-3](/img/structure/B12598441.png)
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol is a chemical compound with the molecular formula C9H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methanol groups attached to the 2 and 6 positions of the pyridine ring, and a dimethoxymethyl group at the 4 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol to form the corresponding dimethyl ester.
Reduction: The ester groups are then reduced to alcohols using a reducing agent such as lithium aluminum hydride (LiAlH4).
Dimethoxymethylation: Finally, the 4-position of the pyridine ring is functionalized with a dimethoxymethyl group using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of pyridine-2,6-dicarboxylic acid are esterified in industrial reactors.
Efficient Reduction: The reduction step is optimized for high yield and purity using industrial-grade reducing agents.
Functionalization: The dimethoxymethylation step is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-dimethanol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedimethanol: Similar structure but lacks the dimethoxymethyl group.
4,4’-Bipyridine: Contains two pyridine rings but lacks the methanol groups.
Pyridine-2,6-dicarboxylic acid: Precursor in the synthesis but lacks the alcohol and dimethoxymethyl groups.
Propriétés
Numéro CAS |
910821-61-3 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
[4-(dimethoxymethyl)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H15NO4/c1-14-10(15-2)7-3-8(5-12)11-9(4-7)6-13/h3-4,10,12-13H,5-6H2,1-2H3 |
Clé InChI |
VGYVCUPQSBJIRD-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC(=NC(=C1)CO)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)

![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)

![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
